Product packaging for Hexakis(thiourea)dicopper dichloride(Cat. No.:CAS No. 15489-72-2)

Hexakis(thiourea)dicopper dichloride

Cat. No.: B1144409
CAS No.: 15489-72-2
M. Wt: 654.7 g/mol
InChI Key: CUDAIQJPYDAZDU-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Thiourea (B124793) as a Ligand in Coordination Chemistry

Thiourea, (NH₂)₂CS, is a versatile ligand in coordination chemistry. isca.me Its ability to coordinate with metal ions stems from the presence of both hard nitrogen and soft sulfur donor atoms. researchgate.net This dual nature allows for a variety of coordination possibilities.

Thiourea and its derivatives can coordinate to metal centers in several ways. Typically, simple thioureas act as neutral, monodentate ligands, bonding through the soft sulfur atom. This is especially common with soft metal ions like Cu(I). However, thiourea can also function as a bridging ligand, connecting two metal centers. Furthermore, under certain conditions, derivatives of thiourea can act as bidentate chelating ligands, coordinating through both sulfur and nitrogen atoms, which often involves deprotonation of a nitrogen atom. mdpi.comnih.gov

Copper complexes are of great significance in coordination chemistry due to the element's accessible redox states, primarily +1 (cuprous) and +2 (cupric), which lead to diverse coordination geometries and electronic properties. acs.org These complexes are vital in biological systems, for instance, as cofactors in enzymes, and they play crucial roles in catalysis and materials science. acs.org The interaction between copper ions and ligands can be fine-tuned to create compounds with specific structural and reactive properties. acs.org The development of copper coordination chemistry was significantly advanced by Alfred Werner's foundational work in the late 19th and early 20th centuries, which established the principles of coordination numbers and geometries for metal complexes. libretexts.org

Historical Context and Previous Studies on Copper-Thiourea Complexes

The study of copper-thiourea complexes has a rich history, with early research focusing on their synthesis and basic characterization. A significant aspect of this chemistry is the redox reaction between copper(II) salts and thiourea. Thiourea readily reduces Cu(II) to Cu(I), which then forms stable complexes with the excess thiourea ligand. acs.orgsrcollege.edu.in This reactivity means that reactions between copper(II) salts and thiourea often yield unpredictable products, with stoichiometries and structures dependent on factors like solvent, counter-ions, and reactant ratios. psu.ac.th Over the years, numerous copper(I)-thiourea complexes have been synthesized and structurally characterized, revealing a remarkable structural diversity, including monomers, dimers, polymers, and complex cluster arrangements. acs.orgresearchgate.netnih.gov

Focus and Scope of Research on Hexakis(thiourea)dicopper Dichloride

This article focuses specifically on the chemical compound This compound . Research has shown that this compound exists as a dimeric complex with the formula [Cu₂(tu)₆]Cl₂ , often isolated as a dihydrate, [Cu₂(tu)₆]Cl₂·2H₂O. researchgate.net The core of this complex is the dinuclear cation [Cu₂(tu)₆]²⁺, where two copper(I) centers are bridged by two thiourea ligands, and each copper atom is further coordinated by two terminal thiourea ligands.

The synthesis of this complex is typically achieved through the reaction of a copper(II) salt, such as copper(II) chloride, with an excess of thiourea in an aqueous solution. researchgate.net During this process, thiourea acts as both a reducing agent and a ligand. The identification of byproducts like α,α′-dithiobisformamidinium dichloride has provided insight into the redox reaction pathway leading to the formation of the Cu(I) complex. researchgate.net

Structural Analysis

X-ray diffraction studies have been crucial in elucidating the structure of this complex. The analysis of bis(μ-thiourea)tetrakis(thiourea)dicopper(I) dichloride dihydrate revealed a centrosymmetric dimeric cation. researchgate.net

Crystal Data for [Cu₂(tu)₆]Cl₂·2H₂O
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.271(2)
b (Å)9.083(2)
c (Å)12.169(2)
α (°)86.13(3)
β (°)81.39(3)
γ (°)73.18(3)
Z1
Data from a study at 193 K. researchgate.net

In this structure, each copper(I) ion is coordinated by four sulfur atoms from four different thiourea ligands, resulting in a distorted tetrahedral geometry. Two of the thiourea ligands act as bridges (μ-tu) between the two copper centers, while the other four are terminal ligands. researchgate.net

Spectroscopic and Thermal Properties

Vibrational spectroscopy (Infrared and Raman) is a key tool for characterizing copper-thiourea complexes. The coordination of thiourea through its sulfur atom leads to characteristic shifts in its vibrational frequencies. Notably, the C=S stretching vibration, typically observed around 730 cm⁻¹ in free thiourea, shifts to a lower frequency (around 700-715 cm⁻¹) upon complexation, which is indicative of the S-coordination. researchgate.net

Selected IR Spectroscopic Data (cm⁻¹)
ν(C=S) in free thiourea~730
ν(C=S) in thiourea metal complexes700 - 715
General range observed in the literature. researchgate.net

The thermal decomposition of copper-thiourea complexes is an area of interest, particularly for the synthesis of copper sulfide (B99878) materials. researchgate.net While specific thermal analysis data for this compound is not extensively detailed in the provided search results, the general behavior involves the breakdown of the complex at elevated temperatures. The thermal decomposition of thiourea itself yields gaseous products like ammonia (B1221849) and hydrogen sulfide. researchgate.net The pyrolysis of the complex is expected to result in the formation of copper sulfide as a final product. researchgate.net

Properties

CAS No.

15489-72-2

Molecular Formula

C6H24Cl2Cu2N12S6

Molecular Weight

654.7 g/mol

IUPAC Name

bis(copper(1+));thiourea;dichloride

InChI

InChI=1S/6CH4N2S.2ClH.2Cu/c6*2-1(3)4;;;;/h6*(H4,2,3,4);2*1H;;/q;;;;;;;;2*+1/p-2

InChI Key

CUDAIQJPYDAZDU-UHFFFAOYSA-L

Synonyms

hexakis(thiourea)dicopper dichloride

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Hexakis Thiourea Dicopper Dichloride

Precursor Selection and Stoichiometric Ratios

The selection of appropriate starting materials and their molar ratios is paramount in directing the synthesis towards the desired hexakis(thiourea)dicopper(I) dichloride product. The stoichiometry of the final complex is highly dependent on the molecular ratio of the initial reactants. researchgate.net

The copper centers for the complex can be provided by either copper(I) or copper(II) salts.

Copper(II) Salts: A common and accessible route involves the use of copper(II) salts, such as copper(II) chloride (CuCl₂) or copper(II) sulfate (B86663) (CuSO₄). researchgate.netisca.mesrcollege.edu.in In these reactions, thiourea (B124793) serves a dual role: it first acts as a reducing agent, reducing Cu(II) to Cu(I), and subsequently as a ligand to form the complex. researchgate.netsrcollege.edu.insciencemadness.org The reduction of the copper center is a critical initial step. acs.org During the reaction of copper(II) chloride with thiourea, an oxidation product of thiourea, α,α′-dithiobisformamidinium dichloride, has been identified, which helps to elucidate the reaction pathway. researchgate.net

Copper(I) Salts: Alternatively, the synthesis can be performed directly using a copper(I) salt like copper(I) chloride (CuCl). mdpi.com This approach is more direct as it eliminates the initial redox step. The treatment of copper(I) chloride with thiourea ligands in a 1:3 molar ratio has been shown to yield the corresponding tris-ligated copper complex. mdpi.com

The choice of precursor influences the reaction pathway but can be tailored to yield the same final copper(I)-thiourea complex.

Thiourea, (NH₂)₂CS, is the exclusive ligand source for forming the parent complex. It is a versatile ligand that typically coordinates to the copper(I) ion through its sulfur atom. nih.govresearchgate.net In the structure of hexakis(thiourea)dicopper(I) dichloride, thiourea molecules function as both terminal ligands attached to a single copper atom and as bridging ligands that link the two copper(I) centers. researchgate.netsciencemadness.org

The following table summarizes typical precursor combinations and ratios used in the synthesis of copper-thiourea complexes.

Copper Salt PrecursorLigandMolar Ratio (Cu:Ligand)Reference
Copper(II) ChlorideThioureaDependent on desired complex; excess thiourea required for reduction and complexation researchgate.net
Copper(I) Chloride1,3-diisobutylthiourea1:3 mdpi.com
Copper(II) SulfateThiourea2:7 (for sulfate analogue) srcollege.edu.in

Reaction Conditions and Optimization

The successful isolation of crystalline hexakis(thiourea)dicopper(I) dichloride is highly dependent on the careful control of reaction conditions, including the choice of solvent, temperature, and reaction time.

The solvent system plays a crucial role in the synthesis, affecting reactant solubility and the crystallization of the final product.

Aqueous Media: Water is a frequently used solvent, often in acidic conditions. researchgate.netsciencemadness.orgresearchgate.net The complex can be prepared in aqueous solutions by mixing the copper salt and thiourea. tdl.org

Alcohols: Ethanol is commonly employed, sometimes to aid in the precipitation of the complex from the reaction mixture. isca.mesrcollege.edu.inyoutube.com Methanol (B129727) has also been utilized as a reaction medium. tdl.org

Other Organic Solvents: Acetonitrile (B52724) is another effective solvent for the synthesis of copper-thiourea complexes. mdpi.com Research has shown that changing the solvent can influence the final product's geometry; for instance, attempts to obtain a specific tetrahedral complex were unsuccessful when the solvent was changed from acetonitrile to methanol. researchgate.netmdpi.com

The following table highlights the influence of different solvents on the synthesis.

SolventObservation / RoleReference
Water (often acidified)Common solvent for dissolving reactants. researchgate.netsciencemadness.org
EthanolUsed as a reaction medium and to induce precipitation/crystallization. isca.mesrcollege.edu.inyoutube.com
AcetonitrileEffective solvent for complex formation. mdpi.com
MethanolUsed as a reaction medium; solvent choice can affect product geometry. researchgate.netmdpi.com

Precise control over temperature and reaction duration is essential for achieving high yield and purity.

Reaction Temperature: Many syntheses are conducted at room temperature. researchgate.nettdl.org In some procedures, gentle heating may be applied to fully dissolve the reactants. youtube.com However, it is crucial to control the temperature during recrystallization, with some methods specifying that the temperature should not exceed 80°C to prevent decomposition. srcollege.edu.in

Crystallization Temperature: Cooling is a standard technique to induce and complete the crystallization of the product. Procedures often involve cooling the reaction mixture in an ice bath or to temperatures below 10°C. tdl.orgyoutube.com

Reaction Time: The duration of the reaction can vary. To ensure the reaction goes to completion, the mixture may be stirred for extended periods, such as 12 hours. mdpi.com The subsequent crystallization process can take anywhere from a few minutes to over 24 hours. tdl.orgyoutube.com

The following table provides examples of temperature and time parameters.

ParameterConditionPurposeReference
Initial TemperatureBelow 10°CFor mixing cold solutions of reactants. youtube.com
Reaction Stirring Time12 hoursTo ensure maximum product formation. mdpi.com
Recrystallization TemperatureBelow 80°CTo prevent decomposition of the complex. srcollege.edu.in
Crystallization Time~10 minutes to 24 hoursTo allow for complete crystal formation. tdl.orgyoutube.com

While many syntheses of copper-thiourea complexes are performed under normal aerobic conditions mdpi.com, the stability of the copper(I) oxidation state is a key consideration. Copper(I) ions can be susceptible to oxidation by atmospheric oxygen. rsc.org However, the formation of the [Cu₂(tu)₆]²⁺ complex itself imparts significant stability to the copper(I) center. The presence of excess thiourea in the reaction mixture can also provide a reducing environment, offering further protection against oxidation. Some copper(I) complexes have been noted for their unusual air stability. rsc.org A patented method for producing thiourea-coated cuprous chloride highlights the excellent oxidation resistance of the resulting product, suggesting that the thiourea layer provides a protective barrier. google.com

Purification and Isolation Techniques

The final purity of the synthesized hexakis(thiourea)dicopper dichloride complex is critically dependent on the purification and isolation methods employed. These steps are designed to remove unreacted starting materials, byproducts, and other impurities from the crude product. The primary techniques utilized are recrystallization, followed by filtration and drying.

Recrystallization Methods and Solvent Systems

Recrystallization is a fundamental purification technique that relies on the differential solubility of the desired compound and its impurities in a suitable solvent system at varying temperatures. For copper(I)-thiourea complexes, the selection of an appropriate solvent is crucial to ensure a high recovery of the purified product while effectively removing contaminants. The stability of the copper(I) center to oxidation is also a key consideration during this process.

Research into various copper(I)-thiourea complexes has identified several effective solvent systems for recrystallization. An analogous compound, tris(thiourea)copper(I) sulfate, can be effectively purified by recrystallization from a 5% aqueous thiourea solution containing a small amount of sulfuric acid. srcollege.edu.in The acidic conditions and the excess thiourea help to stabilize the copper(I) complex and prevent its dissociation or oxidation. The recrystallization temperature for this process should not exceed 80°C to avoid decomposition. srcollege.edu.in In some preparations, an oily crude product is induced to crystallize by vigorous shaking with a fresh solution of aqueous thiourea. srcollege.edu.in

For other copper(I) coordination complexes, alcoholic solvents have proven to be effective. For instance, certain copper(I) nitrate (B79036) complexes are recrystallized from boiling methanol under a nitrogen atmosphere to prevent oxidation, with crystals forming upon cooling in a freezer. researchgate.net Similarly, related cobalt(II)-thiourea complexes have been successfully recrystallized from hot acetone (B3395972) or ethyl acetate (B1210297). sciencemadness.org The use of an organic solvent like acetone for washing is also noted for tris(thiourea)copper(I) chloride after its initial crystallization. srcollege.edu.in

The choice of solvent system is a balance between the solubility of the complex at elevated temperatures and its insolubility at lower temperatures. The ideal solvent should dissolve the complex when hot but allow for maximum crystal precipitation upon cooling.

Table 1: Potential Solvent Systems for Recrystallization of Copper-Thiourea Complexes

Solvent SystemCompound ExampleConditionsReference
5% Aqueous Thiourea + 1N H₂SO₄Tris(thiourea)copper(I) sulfateDo not exceed 80°C srcollege.edu.in
Boiling MethanolCopper(I) Nitrate Phosphine ComplexUnder Nitrogen Atmosphere researchgate.net
Hot AcetoneHexakis(thiourea)nickel(II) nitrateCool to room temperature sciencemadness.org
Ethyl AcetateTetrakis(thiourea)cobalt(II) nitrateCool to room temperature sciencemadness.org
Hot EthanolBis(thiourea) copper(II) complexReflux, then cool isca.me

Filtration and Drying Procedures

Once recrystallization is complete and the purified crystals have formed, they must be separated from the mother liquor. This is typically achieved through filtration, followed by a thorough drying process to remove any residual solvent.

Filtration: Suction filtration is the most common method for isolating crystalline coordination compounds. sciencemadness.org This technique utilizes a Buchner or Hirsch funnel with filter paper, connected to a filter flask under vacuum. The vacuum accelerates the filtration process and helps to remove a significant portion of the solvent from the crystals. For air-sensitive compounds like many copper(I) complexes, filtration may be performed under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk filter apparatus to prevent oxidation. researchgate.net

After filtration, the collected crystals are typically washed with a small amount of a suitable cold solvent to remove any remaining mother liquor adhering to the crystal surfaces. The choice of washing solvent is critical; it must be a solvent in which the desired compound is sparingly soluble to minimize product loss. Common washing solvents for thiourea complexes include small amounts of cold water, ethanol, or acetone. srcollege.edu.insciencemadness.org For instance, tris(thiourea)copper(I) chloride crystals are washed with acetone to facilitate drying. srcollege.edu.in

Drying: The final step in the isolation process is the thorough drying of the purified crystals. This can be achieved through several methods, depending on the thermal stability and air sensitivity of the complex. Air-drying is sometimes sufficient for robust complexes. sciencemadness.org However, for compounds that are sensitive to air or moisture, or to expedite the process, more controlled methods are employed.

Vacuum drying is a widely used technique where the filtered crystals are placed in a vacuum oven or desiccator at a specified temperature. researchgate.netgoogle.com For a thiourea-coated cuprous chloride product, drying in a vacuum oven at 120°C has been reported. google.com Another copper(I) complex was vacuum dried at 110°C for several hours. researchgate.net It is important that the drying temperature remains below the decomposition point of the complex. For some thiourea complexes, a drying temperature not exceeding 50°C is recommended. srcollege.edu.in

Table 2: Summary of Filtration and Drying Procedures

ProcedureMethodKey ConsiderationsReference
Filtration Suction Filtration (Filter Pump)Efficient removal of mother liquor. srcollege.edu.insciencemadness.org
Schlenk FiltrationUsed for air-sensitive compounds under an inert atmosphere. researchgate.net
Washing Cold Water, Ethanol, AcetoneThe purified compound should have low solubility in the wash solvent to prevent yield loss. srcollege.edu.insciencemadness.org
Drying Air DryingSuitable for stable, non-hygroscopic compounds. sciencemadness.org
Vacuum Oven/DesiccatorEfficient solvent removal, can be performed at controlled temperatures. Essential for air-sensitive compounds. researchgate.netgoogle.com

Crystallographic Investigations and Structural Elucidation of Hexakis Thiourea Dicopper Dichloride

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For bis(μ-thiourea)tetrakis(thiourea)dicopper(I) dichloride dihydrate, this technique has provided a comprehensive understanding of its solid-state structure. researchgate.net

The crystal structure of bis(μ-thiourea)tetrakis(thiourea)dicopper(I) dichloride dihydrate has been determined at both room temperature and at a low temperature of 193 K. The compound crystallizes in the monoclinic system. The space group was determined to be P2₁/c. This space group is centrosymmetric, which has implications for the molecular symmetry within the crystal lattice. The isomorphous dibromide complex, [Cu₂(tu)₆]Br₂·2H₂O, also crystallizes in the same space group, indicating a similar packing arrangement. researchgate.net

The unit cell is the fundamental repeating unit of a crystal lattice. For bis(μ-thiourea)tetrakis(thiourea)dicopper(I) dichloride dihydrate, the unit cell parameters have been precisely measured. These parameters define the size and shape of the unit cell.

Table 1: Unit Cell Parameters for [Cu₂(tu)₆]Cl₂·2H₂O

Parameter Value at Room Temperature
a 13.56(1) Å
b 11.57(1) Å
c 9.09(2) Å
β 94.9(1)°
Volume (V) 1420.1(4) ų

Data sourced from a study on tris(thiourea)copper(I) perchlorate (B79767) which has a similar binuclear cation. psu.ac.th

The atomic coordinates provide the precise position of each atom within the unit cell, while thermal parameters describe the vibration of the atoms about their mean positions. For complex structures like this, these are extensive tables of data. While the full set of atomic coordinates and thermal parameters is typically deposited in crystallographic databases, a summary of the key atoms in the asymmetric unit provides insight into the molecular structure.

Molecular Geometry and Coordination Environment of Copper Centers

The arrangement of ligands around the central copper ions determines the molecular geometry and is a key aspect of the compound's chemical character.

In the dimeric cation [Cu₂(tu)₆]²⁺, each copper(I) center is coordinated to four sulfur atoms from the thiourea (B124793) ligands. researchgate.netrsc.org This results in a coordination number of four for each copper atom. The geometry around each copper center is a distorted tetrahedron. The dimeric structure is formed by two of these tetrahedral copper centers being bridged by two thiourea ligands. The remaining four thiourea ligands are terminal, coordinating to only one copper atom each. researchgate.net

The bond lengths and angles within the coordination sphere of the copper ions provide quantitative details of the molecular geometry. In the structure of bis(μ-thiourea)tetrakis(thiourea)dicopper(I) dichloride dihydrate, there is a distinction between the Cu-S bond lengths of the bridging and terminal thiourea ligands. rsc.org

Table 2: Selected Bond Lengths and Angles in Copper-Thiourea Complexes

Bond/Angle Description Typical Value (Å or °)
Cu-S (terminal) Bond length between copper and a terminal thiourea ligand. 2.2867(6) - 2.3419(6) rsc.org
Cu-S (bridging) Bond length between copper and a bridging thiourea ligand. 2.3384(5) - 2.4593(6) rsc.org
S-Cu-S Angles around the copper center, defining the tetrahedral geometry. 105.84(2) - 119.57(6) rsc.org

The Cu-S bond lengths for terminal thiourea ligands are generally shorter than those for the bridging ligands. The angles around the copper atoms deviate from the ideal tetrahedral angle of 109.5° due to the steric constraints of the ligands and the formation of the dimeric structure. rsc.org

Ligand Conformation and Dihedral Angles

The dihedral angles between the plane of the thiourea ligand and the CuS₃ coordination plane are a key descriptor of the ligand's orientation. While specific values for hexakis(thiourea)dicopper dichloride are not available, data from analogous structures provide insight. For instance, in related copper-thiourea complexes, these angles can vary, influencing the steric and electronic environment around the metal center.

The internal geometry of the thiourea ligand, particularly the C=S bond length, is also affected by coordination. Upon binding to copper, the C=S bond typically elongates slightly compared to the free ligand, indicating a flow of electron density from the ligand to the metal ion. researchgate.net This is accompanied by minor adjustments in the N-C-N and N-C-S bond angles.

Intermolecular Interactions and Crystal Packing Architectures

The solid-state structure of copper-thiourea complexes is heavily influenced by a variety of non-covalent interactions, which assemble the complex ions and counter-ions into a stable three-dimensional lattice.

Hydrogen Bonding Networks (N-H···S, N-H···Cl, S-H···S)

Hydrogen bonds are the predominant intermolecular forces in the crystal structures of copper-thiourea salts. The amine groups of the thiourea ligands act as hydrogen bond donors, while the sulfur atoms of adjacent thiourea ligands and the chloride counter-ions serve as acceptors.

N-H···S Interactions: These hydrogen bonds are a recurring motif in copper-thiourea structures. The hydrogen atoms of the NH₂ groups form bonds with the sulfur atoms of neighboring complex cations. rsc.org These interactions can be intramolecular, helping to stabilize the conformation of the dimeric cation, or intermolecular, linking the dimers into chains or more complex networks. sci-hub.se The strength of these N-H···S bonds can influence the Cu-S bond lengths themselves. rsc.org

Hydrogen Bond Type Donor Acceptor Typical Distance (Å) Significance in Crystal Packing
N-H···SThiourea N-HThiourea S2.9 - 3.5Links complex cations, stabilizes conformation
N-H···ClThiourea N-HChloride ion (Cl⁻)2.9 - 3.4Connects cations and anions, major packing force
C-H···SThiourea C-HThiourea S~3.6Contributes to lattice stability

Halogen Bonding and π-Stacking Interactions

Beyond classical hydrogen bonding, other non-covalent interactions can also be present.

Halogen Bonding: In structures containing halogenated ligands or co-crystallized halogenated solvents, halogen bonds can act as a significant structure-directing force. nih.govnsf.gov For this compound, while the chloride ion is primarily involved in ionic and hydrogen bonding, the potential for weaker C-H···Cl interactions should not be entirely discounted as a contributing factor to the crystal packing. In related copper(I) halide complexes with organic ligands, C-X···anion halogen bonds have been observed to be significant. researchgate.net

π-Stacking Interactions: Although the thiourea ligand itself does not possess an aromatic ring, π-stacking interactions can become relevant in copper-thiourea complexes that incorporate aromatic co-ligands or solvent molecules. nih.gov For the title compound, significant π-stacking is not anticipated unless aromatic species are incorporated into the crystal lattice as solvates.

Influence of Solvated Molecules on Crystal Structure

The incorporation of solvent molecules into the crystal lattice of copper-thiourea complexes can have a profound impact on their structure. nih.govnih.gov These solvated molecules, often water or organic solvents like acetonitrile (B52724), can participate in the hydrogen-bonding network, acting as bridges between the complex cations and anions, or between different complex units. nih.gov The presence of solvated water molecules, for example, can lead to the formation of hydrated salts, such as hexakis(thiourea)dicopper(I) sulfate (B86663) monohydrate. sciencemadness.org The size, shape, and hydrogen-bonding capability of the solvent molecule can dictate the final crystal packing arrangement, sometimes leading to the formation of different solvatomorphs. nih.gov In some instances, solvated molecules can be found residing in channels or voids within the crystal structure. nih.gov

Polymorphism and Solvatomorphism Studies of Related Copper-Thiourea Complexes

Polymorphism, the ability of a compound to exist in more than one crystal structure, and solvatomorphism (or pseudopolymorphism), the formation of different crystal structures due to the inclusion of different solvent molecules, are important phenomena in the solid-state chemistry of coordination compounds. nih.govnih.gov

Spectroscopic Characterization and Electronic Structure of Hexakis Thiourea Dicopper Dichloride

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy is a powerful tool for probing the structural details of metal complexes. By analyzing the vibrational modes of the thiourea (B124793) ligands and the metal-ligand framework, information on coordination, bond strength, and molecular symmetry can be obtained.

The infrared and Raman spectra of hexakis(thiourea)dicopper dichloride are dominated by the internal vibrations of the thiourea (tu) ligands. The most informative of these are the thiocarbonyl (C=S) and amino (N-H) stretching and bending modes.

In free thiourea, the ν(C=S) stretching vibration appears around 730 cm⁻¹. researchgate.net Upon coordination to a metal ion through the sulfur atom, as is the case in copper(I) thiourea complexes, a significant shift in this band is observed. researchgate.netnih.gov This shift is a reliable indicator of S-coordination. The coordination of the sulfur atom to the copper(I) center leads to a decrease in the double bond character of the C=S bond, resulting in a shift of the ν(C=S) band to a lower frequency, typically in the range of 700-715 cm⁻¹. researchgate.net Conversely, the ν(C-N) stretching mode, often coupled with N-H bending, shifts to a higher frequency, indicating an increase in the C-N bond order.

The N-H stretching vibrations of the amino groups in free thiourea are observed in the region of 3100-3400 cm⁻¹. In the complex, the positions of these bands are influenced by coordination and hydrogen bonding. The involvement of the nitrogen atoms in hydrogen bonding within the crystal lattice can lead to broadening and shifts in these vibrational bands.

A representative assignment of the key vibrational modes of the thiourea ligand in its free and coordinated state is presented in the table below.

Vibrational ModeFree Thiourea (cm⁻¹)Coordinated Thiourea in [Cu₂(tu)₆]Cl₂ (cm⁻¹) (Representative)
ν(N-H) asymmetric~3380~3390
ν(N-H) symmetric~3275~3280
δ(N-H) + ν(C-N)~1617~1625
ν(C-N) + δ(N-H)~1470~1480
ν(C=S) + ν(C-N) + δ(NCN)~730~710
δ(NCN)~488~490

Note: The values for the coordinated thiourea are representative and can vary slightly based on the specific crystal structure and experimental conditions.

The far-infrared and Raman spectra provide direct information about the metal-ligand bonds. The vibrations associated with the Cu-S and Cu-Cl bonds are found at lower frequencies.

The ν(Cu-S) stretching vibrations in copper(I) thiourea complexes typically appear in the range of 200-300 cm⁻¹. The exact position and number of these bands can provide insight into the coordination geometry around the copper centers and the bridging or terminal nature of the thiourea ligands. In a dimeric structure like this compound, which may contain both bridging and terminal thiourea ligands, multiple ν(Cu-S) bands would be expected.

The ν(Cu-Cl) stretching frequencies are dependent on the coordination number of the copper ion and whether the chloride ion is terminal or bridging. For terminal Cu-Cl bonds in copper(I) complexes, the stretching vibrations are generally observed in the 200-400 cm⁻¹ region. researchgate.net In the case of [Cu₂(tu)₆]Cl₂, the chloride ions are counter-ions and are not directly coordinated to the copper centers. Therefore, distinct ν(Cu-Cl) vibrational modes are not expected. Instead, lattice modes involving the chloride ions would be present at very low frequencies.

Vibrational ModeExpected Frequency Range (cm⁻¹)
ν(Cu-S)200 - 300
ν(Cu-Cl)Not applicable (ionic)

The magnitude of the shift in the ν(C=S) frequency upon coordination is indicative of the strength of the Cu-S bond. A larger shift to lower frequency suggests a stronger interaction. Furthermore, the presence of multiple bands in the ν(C=S) and ν(Cu-S) regions can signify the existence of non-equivalent thiourea ligands within the crystal structure, such as bridging and terminal ligands. nih.gov For instance, a thiourea ligand bridging two copper atoms would be expected to show a different ν(C=S) and ν(Cu-S) frequency compared to a terminally bonded thiourea ligand.

Electronic Absorption Spectroscopy: UV-Vis Analysis

Electronic spectroscopy provides information about the electronic structure of the complex, including the oxidation state of the metal and the nature of electronic transitions.

The electronic spectrum of this compound is expected to be dominated by intense ligand-to-metal charge transfer (LMCT) bands in the ultraviolet region. researchgate.net In this type of transition, an electron is excited from a molecular orbital that is primarily ligand in character to a molecular orbital that is primarily metal in character. nih.govresearchgate.net

For [Cu₂(tu)₆]Cl₂, the LMCT transitions likely involve the promotion of an electron from a filled π orbital of the sulfur atom in the thiourea ligand to an empty or partially filled d-orbital of the copper(I) ion. researchgate.net These transitions are typically of high intensity (large molar absorptivity, ε) and are responsible for the color of many coordination compounds. libretexts.org The energy of the LMCT band is dependent on the energy difference between the ligand and metal orbitals.

A representative UV-Vis absorption for a copper(I) thiourea complex is given in the table below.

Transition TypeWavelength (λ_max) (nm) (Representative)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) (Representative)Assignment
LMCT~340> 10,000S(π) → Cu(I)
Intra-ligand~235> 20,000π → π* (thiourea)

The copper ions in this compound are in the +1 oxidation state, which corresponds to a d¹⁰ electronic configuration. libretexts.orgiitk.ac.in In a d¹⁰ ion, all the d-orbitals are completely filled. Consequently, electronic transitions between d-orbitals (d-d transitions) are not possible. libretexts.orgiitk.ac.in These transitions are typically observed for transition metal ions with partially filled d-orbitals and are responsible for the characteristic colors of many copper(II) complexes. The absence of d-d transitions in the visible region of the spectrum for [Cu₂(tu)₆]Cl₂ is a strong indicator of the copper(I) oxidation state. Any observed color in the solid state would be due to the tail of the intense LMCT band extending into the visible region.

Determination of Energy Band Gap and Electronic Properties

The energy band gap is a crucial parameter for understanding the electronic behavior of a material, dictating its conductivity and optical properties. For coordination complexes, this is often determined using UV-Visible (UV-Vis) absorption spectroscopy. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals. The relationship between the absorption coefficient (α) and the incident photon energy (hν) can be analyzed using a Tauc plot, which helps in extrapolating the optical band gap (Eg).

While specific experimental data for the optical band gap of this compound is not extensively reported in the available literature, the general methodology involves analyzing the electronic transitions. For thiourea and its complexes, these transitions typically include n → π* and π → π* transitions. researchgate.net The experimental absorption data, when plotted appropriately, allows for the determination of the band gap energy. For many copper(I) complexes, the electronic spectra are also characterized by metal-to-ligand charge transfer (MLCT) bands. The precise energy of the band gap would be a key indicator of the compound's potential as a semiconductor or insulator.

Table 1: Illustrative Data for Energy Band Gap Determination (Note: The following table is illustrative of the type of data obtained from such an analysis, as specific values for this compound were not found in the surveyed literature.)

ParameterValue
Absorption Maximum (λmax)e.g., ~250-350 nm
Transition Typeπ → π* / MLCT
Optical Band Gap (Eg)Not specified in literature

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of molecules in solution. mdpi.com By analyzing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, one can deduce the connectivity and chemical environment of atoms within the this compound complex.

In NMR spectroscopy, the chemical shift (δ) of a nucleus is highly sensitive to its electronic environment. For the thiourea ligands in the complex, coordination to the copper centers would induce significant changes in the chemical shifts of the amine protons (-NH₂) and the thiocarbonyl carbon (C=S) compared to the free, uncoordinated thiourea molecule.

The ¹³C NMR spectrum is particularly informative for thiourea complexes. The chemical shift of the C=S carbon in free thiourea is a key diagnostic marker. spectrabase.com Upon coordination to a metal ion through the sulfur atom, a downfield or upfield shift of this signal is expected, indicating a change in the electron density and bonding of the thiocarbonyl group. mdpi.com Similarly, the ¹H NMR signals for the -NH₂ protons would be affected by coordination and by hydrogen bonding interactions within the complex structure. nih.gov

In the this compound structure, the thiourea ligands bridge the two copper centers. This can lead to different chemical environments for the thiourea molecules. If the ligands are structurally distinct (e.g., some terminal and some bridging in solution), multiple sets of signals might be observed in the NMR spectra.

¹H NMR: The protons of the amine groups (-NH₂) in the thiourea ligands are expected to appear as a specific resonance. Its chemical shift and broadness can provide information about hydrogen bonding and exchange processes. researchgate.net

¹³C NMR: The most significant signal in the ¹³C NMR spectrum would be that of the thiocarbonyl (C=S) carbon. Its position relative to that in free thiourea would confirm the S-coordination to the copper ions. organicchemistrydata.org

Table 2: Representative NMR Chemical Shifts for Thiourea Ligands (Note: Specific experimental NMR data for this compound were not found. This table illustrates typical shifts for coordinated thiourea.)

NucleusFunctional GroupTypical Chemical Shift (ppm) in Coordinated Thiourea
¹HN-HShifted from free thiourea value; often broad
¹³CC =SShifted from ~183 ppm (in free thiourea)

NMR spectroscopy performed at variable temperatures can provide valuable insights into the dynamic behavior of the complex in solution. nih.gov For instance, it could reveal whether the thiourea ligands undergo exchange with free ligands in the solution or if there are any dynamic conformational changes. The stability of the dimeric copper core in different solvents could also be investigated by monitoring the NMR spectra over time. The presence of sharp, well-defined signals would suggest a stable, rigid structure in solution on the NMR timescale, while broad signals might indicate dynamic exchange processes.

X-ray Absorption Spectroscopy (XAS): XANES and EXAFS Investigations

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides information on the local geometric and electronic structure of an absorbing atom. springernature.com It is particularly useful for determining the oxidation state and coordination environment of metal ions in complexes. unimi.it The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region of the XAS spectrum, at the absorption edge of the copper K-edge, is highly sensitive to the oxidation state of the copper atoms. researchgate.net The energy of the absorption edge for a given element increases with its oxidation state. Therefore, by comparing the edge energy of the copper in this compound with that of copper metal (Cu⁰), copper(I) oxide (Cu₂O), and copper(II) oxide (CuO) standards, the oxidation state of the copper in the complex can be unambiguously determined. lsu.edu

For copper(I) complexes, the K-edge spectrum often exhibits a characteristic pre-edge feature corresponding to the 1s → 4p transition. The intensity and position of this feature can also provide information about the coordination geometry around the Cu(I) ion. Given that the compound is a dicopper complex, XANES would confirm if both copper centers are in the +1 oxidation state, as is common for many thiourea-copper complexes. nih.gov

Table 3: Expected XANES Features for Copper Oxidation State Determination (Note: This table is based on general principles of XAS, as specific XANES spectra for this compound were not found.)

FeatureExpected Observation for Cu(I)
K-edge Energy PositionLower than that of Cu(II) standards
Pre-edge FeatureCharacteristic peak corresponding to 1s → 4p transition
Overall Edge ShapeDistinct from Cu(0) and Cu(II) reference spectra

Elucidation of Local Coordination Environment and Shell Distances

In a closely related and structurally relevant compound, bis(μ-thiourea)tetrakis(thiourea)dicopper(I) dichloride dihydrate, [Cu₂(tu)₆]Cl₂·2H₂O, the coordination environment around the copper(I) centers has been meticulously detailed. researchgate.net The structure consists of a dimeric cation, [Cu₂(tu)₆]²⁺, where two copper atoms are bridged by two thiourea ligands. Each copper atom is also coordinated to two terminal thiourea ligands, resulting in a distorted tetrahedral geometry for each copper center. The thiourea ligands coordinate to the copper ions through their sulfur atoms. researchgate.net

The interatomic distances, or shell distances, are critical for defining the coordination sphere. In the aforementioned dihydrate analogue, the Cu-S bond lengths for the bridging thiourea ligands are slightly longer than those for the terminal ones, reflecting the different bonding modes. The Cu-Cu distance in the dinuclear cation is also a key parameter, indicating the proximity of the two metal centers.

Table 1: Selected Interatomic Distances for bis(μ-thiourea)tetrakis(thiourea)dicopper(I) dichloride dihydrate

AtomsDistance (Å) at 295 KDistance (Å) at 193 K
Cu...Cu3.037(1)3.003(1)
Cu-S(bridging)2.378(1) - 2.400(1)2.371(1) - 2.396(1)
Cu-S(terminal)2.269(1) - 2.278(1)2.266(1) - 2.274(1)

Data sourced from Vrábel et al. (2015). researchgate.net

The chloride ions in the crystal lattice are not directly coordinated to the copper ions but are involved in hydrogen bonding with the thiourea ligands. researchgate.net This information about the local coordination and shell distances is fundamental to understanding the electronic structure and spectroscopic properties of this compound.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for determining the molecular weight of a compound, elucidating its structure, and probing its stability. For coordination complexes like this compound, soft ionization techniques are particularly useful as they can transfer the intact complex into the gas phase for analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of large and thermally labile molecules, including coordination complexes. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte.

For this compound, ESI-MS can be employed to confirm the composition of the complex. It is expected that the ESI-MS spectrum would show peaks corresponding to the intact dimeric cation, [Cu₂(tu)₆]²⁺, as well as fragments resulting from the loss of one or more thiourea ligands. The isotopic pattern of the peaks, due to the natural abundance of copper isotopes (⁶³Cu and ⁶⁵Cu), would provide further confirmation of the presence of copper in the detected ions. The technique has been successfully used to study the stoichiometry of various copper complexes, including those with amino acids and peptides. nih.govnih.gov

Table 2: Predicted Major Ions for this compound in ESI-MS

IonFormulaPredicted m/z (for ⁶³Cu)
Intact Cation[Cu₂(tu)₆]²⁺291.5
Fragment 1[Cu₂(tu)₅]²⁺253.5
Fragment 2[Cu(tu)₃]⁺291.0
Fragment 3[Cu(tu)₂]⁺215.0

Note: The m/z values are approximate and would be observed as a characteristic isotopic pattern.

Conformational Analysis in Gas Phase (e.g., Ion Mobility Spectrometry-Mass Spectrometry)

Ion Mobility Spectrometry-Mass Spectrometry (IM-MS) is a powerful technique that separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of a weak electric field. This separation provides information about the ion's rotationally averaged collision cross-section (CCS), which is related to its three-dimensional structure in the gas phase.

For a flexible complex like this compound, IM-MS could provide valuable insights into its conformational landscape. Different conformers of the [Cu₂(tu)₆]²⁺ ion, if they exist in the gas phase, would exhibit different drift times and thus could be separated and characterized. This technique has been effectively used to study the gas-phase structures and stabilities of various copper-containing biomolecular complexes, such as copper-metallothionein. nih.govrsc.orgnih.govgatech.edu By comparing experimentally determined CCS values with theoretical values calculated for different candidate structures, it is possible to gain a deeper understanding of the preferred conformations of the complex in the absence of solvent and crystal packing forces.

Theoretical and Computational Chemistry Studies of Hexakis Thiourea Dicopper Dichloride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For copper-thiourea complexes, DFT is employed to model various properties, offering insights that are often difficult to obtain through experimental means alone.

Geometry Optimization and Validation with Experimental Structures

A fundamental step in computational analysis is the optimization of the molecular geometry to find the lowest energy structure. For copper-thiourea complexes, DFT calculations are used to determine key structural parameters, including bond lengths and angles. These theoretical values are then compared with experimental data, typically obtained from single-crystal X-ray diffraction (XRD), to validate the accuracy of the computational model.

In studies of related copper(I)-thiourea complexes, a good correlation is often found between the experimental (XRD) and theoretical (DFT) data. For instance, the calculated Cu-S bond lengths in various copper(I) complexes with sulfur-coordinating ligands are found to be in close agreement with experimental values. researchgate.net Upon coordination of the thiourea (B124793) ligand to a copper ion, the C=S bond typically elongates compared to the uncoordinated ligand, indicating a reduction in the C=S bond order due to electron flow towards the metal ion. mdpi.com This elongation is a key indicator of successful complex formation and is well-reproduced by DFT calculations. mdpi.com

Table 1: Comparison of Typical Experimental and Calculated Bond Lengths (Å) in Copper-Thiourea Complexes

BondTypical Experimental (XRD) Range (Å)Typical Calculated (DFT) Range (Å)
Cu–S2.21 - 2.332.25 - 2.33
C=S (in complex)~1.71~1.73 - 1.77
C=S (free ligand)~1.69~1.67

Note: Data is compiled from studies on various copper-thiourea complexes and represents typical values. Specific values for hexakis(thiourea)dicopper dichloride may vary.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive. researchgate.net For copper-thiourea complexes, DFT calculations show that the HOMO is often localized on the copper and sulfur atoms, while the LUMO may be distributed over the entire ligand framework.

Investigation of Electronic Structure and Charge Distribution

DFT calculations are used to analyze the electronic structure and the distribution of charge within the this compound complex. Methods like Mulliken population analysis provide a way to estimate partial atomic charges, revealing the extent of charge transfer between the copper ions and the thiourea ligands. wikipedia.org

These analyses consistently show that the sulfur atom of the thiourea ligand is the primary site of coordination, donating electron density to the copper ion. mdpi.com This charge transfer from the ligand to the metal is a key feature of the coordinate bond. The Cu–S bond in such complexes is understood to have a significant covalent character. researchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. semanticscholar.org

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Theoretical calculations are invaluable for interpreting experimental spectra. DFT can be used to compute vibrational frequencies, which can then be compared to experimental Infrared (IR) and Raman spectra. This comparison helps in the assignment of specific vibrational modes. nih.gov

For copper-thiourea complexes, a characteristic shift in the vibrational frequency of the C=S bond is observed upon coordination. The ν(C=S) stretching frequency, typically found around 707 cm⁻¹ in the free ligand, shifts to a lower wavenumber in the complex. mdpi.com This shift confirms the coordination of the thiourea ligand to the copper ion through the sulfur atom. mdpi.comnih.gov

While calculating NMR chemical shifts for paramagnetic copper(II) complexes is challenging, DFT-based methods have been successfully applied to diamagnetic copper(I) and other transition metal complexes. rsc.orgresearchgate.net These calculations can predict ¹H and ¹³C NMR chemical shifts, providing insights into the electronic environment of the nuclei within the complex. mdpi.comacs.org

Table 2: Typical Vibrational Frequencies (cm⁻¹) for Thiourea and its Copper Complexes

Vibrational ModeFree Thiourea Ligand (Experimental)Copper-Thiourea Complex (Experimental)
ν(N-H)~31763174 - 3336
Thioamide Bands1530, 1462, 1211, 601Shifted upon coordination
ν(C=S)~707Shifted to lower frequency (e.g., 665-696)

Note: Values are representative and sourced from studies on various thiourea complexes. mdpi.com

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help to quantify its reactivity and stability. These indices are calculated using the outputs of DFT computations, particularly the energies of the frontier molecular orbitals.

Electronegativity, Chemical Hardness, and Softness Calculations

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and its inverse, softness (S), provide a quantitative measure of a molecule's reactivity. researchgate.net They are calculated using the energies of the HOMO and LUMO as follows:

Electronegativity (χ): Represents the ability of a molecule to attract electrons. It is calculated as χ = - (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. samipubco.com

Chemical Softness (S): Is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability.

These descriptors are valuable for comparing the reactivity of different compounds and understanding their interaction mechanisms. ajchem-a.com For instance, the principle of maximum hardness suggests that, for a constant electronegativity, systems with higher hardness are more stable.

Table 3: Quantum Chemical Descriptors and Their Significance

DescriptorFormulaSignificance
Electronegativity (χ)-(E_HOMO + E_LUMO)/2Tendency to attract electrons
Chemical Hardness (η)(E_LUMO - E_HOMO)/2Resistance to charge transfer
Chemical Softness (S)1/ηA measure of polarizability and reactivity

Electrostatic Potential Surface Analysis

Electrostatic Potential Surface (EPS) analysis is a computational method used to visualize the charge distribution of a molecule and predict its reactive behavior. The EPS maps the electrostatic potential onto the electron density surface, providing a visual representation of the electrophilic and nucleophilic regions of a molecule. In the context of this compound, an EPS analysis would reveal the charge distribution across the complex, highlighting the areas most susceptible to electrostatic interactions.

The surface is color-coded to represent the electrostatic potential, where red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For the [Cu₂(SC(NH₂)₂)₆]²⁺ cation, the positive charge is not localized solely on the copper ions but is delocalized over the entire complex. The EPS would likely show the most positive potential (blue regions) concentrated around the copper centers and the hydrogen atoms of the thiourea ligands' amino groups. This is due to the coordination of the sulfur atoms to the copper ions, which withdraws electron density, and the inherent polarity of the N-H bonds.

Conversely, the regions of highest electron density and negative potential (red regions) would be expected around the sulfur atoms of the thiourea ligands and the chloride anions. The lone pairs of electrons on the sulfur atoms, involved in coordination with copper, and the negative charge of the chloride ions create electron-rich areas. These sites are indicative of where the complex would interact with electrophiles or engage in hydrogen bonding as an acceptor. A hypothetical EPS analysis for a related copper-thiourea complex illustrates these principles, showing negative potential around the sulfur and positive potential around the hydrogen atoms of the amine groups semanticscholar.org.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into the conformational stability, dynamic behavior, and interactions of a compound over time.

For this compound, MD simulations could be employed to investigate several aspects of its behavior in different environments, such as in the crystalline state or in solution. These simulations would track the positions and velocities of each atom in the complex, allowing for the analysis of its structural fluctuations and conformational changes. This is particularly useful for understanding the flexibility of the copper-thiourea coordination and the dynamics of the thiourea ligands.

Specific applications of MD simulations for this compound could include:

Ligand Dynamics: Studying the rotational and vibrational motions of the thiourea ligands and their interactions with the copper centers.

Solvent Effects: Investigating how the presence of a solvent, such as water, affects the structure and dynamics of the complex, including the formation and breaking of hydrogen bonds with the solvent molecules.

Hirshfeld Surface Analysis and Quantitative Intermolecular Interaction Contributions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice nih.gov. This analysis generates a surface around a molecule in a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules in the crystal. The surface can be mapped with various properties to highlight different types of intermolecular contacts.

For this compound, a Hirshfeld surface analysis would provide detailed insights into the non-covalent interactions that stabilize its crystal structure. The analysis involves generating a 3D Hirshfeld surface and 2D "fingerprint plots," which summarize the intermolecular contacts.

The Hirshfeld surface is often mapped with dnorm, a normalized contact distance, which uses a red-white-blue color scheme. Red spots indicate contacts shorter than the van der Waals radii, highlighting significant interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts at the van der Waals separation nih.govmdpi.com.

The 2D fingerprint plot is a scatter plot of dᵢ (the distance from the surface to the nearest nucleus inside the surface) versus dₑ (the distance from the surface to the nearest nucleus outside the surface). Different types of intermolecular interactions have characteristic shapes on the fingerprint plot, allowing for their identification and quantification.

The quantitative contributions of these interactions to the total Hirshfeld surface can be calculated. While specific data for this compound is not available, studies on similar copper complexes provide an indication of the expected distribution of intermolecular contacts. For instance, in a related copper(II) complex, the major interactions were found to be O···H/H···O (44.9%), H···H (34%), and C···H (14.5%) nih.govresearchgate.net. In another copper complex with chlorine, H···Cl interactions were the most significant contributor at 35.6%, followed by H···H interactions at 32.3% nih.gov.

The following interactive data table provides a hypothetical breakdown of intermolecular contact contributions for this compound, based on findings from similar structures.

Intermolecular ContactPercentage Contribution (%)
H···Cl40 - 50
H···H30 - 40
H···S5 - 10
C···H3 - 7
Other< 5

This quantitative analysis underscores the importance of hydrogen bonding and van der Waals forces in the crystal packing of such compounds mdpi.com. The Hirshfeld surface analysis, therefore, provides a comprehensive picture of the forces that govern the supramolecular architecture of this compound.

Coordination Chemistry Principles and Reaction Pathways of Hexakis Thiourea Dicopper Dichloride

Influence of Counter-Anions on Complex Formation and Structure

The nature of the counter-anion present during the synthesis of copper-thiourea complexes exerts a profound influence on the stoichiometry, stereochemistry, and even the oxidation state of the resulting product. The reaction between copper salts and thiourea (B124793) can yield a variety of complexes, with the composition being dependent on the coordinating properties of the counter-ion. psu.ac.th

Studies on the solvothermal dissociation of copper-thiourea precursors have shown that the anion significantly influences the final product. For example, a precursor containing chloride ions, [Cu(tu)₃]Cl, was found to yield Cu₁.₈S. nih.gov This highlights the active role of the chloride ion in the reaction pathway, likely through the formation of intermediate copper-chloride-thiourea species. The interaction between chloride and thiourea is also critical in electrochemical applications, where the formation of a thiourea–Cu(I)–chloride complex film is observed. researchgate.net

The coordinating ability of the anion can dictate the nuclearity of the complex. While some anions might favor the formation of mononuclear species, others can act as bridging ligands, leading to dinuclear or polynuclear structures. The presence of chloride ions, which are known to bridge metal centers, could facilitate the formation of the dicopper core in hexakis(thiourea)dicopper dichloride.

Table 1: Influence of Anions on Copper-Thiourea Complex Formation

AnionObserved EffectResulting Product Example
Chloride (Cl⁻)Can act as a coordinating ligand or counter-anion; influences product stoichiometry in solvothermal reactions.Cu₁.₈S from [Cu(tu)₃]Cl precursor nih.gov
Sulfate (B86663) (SO₄²⁻)Can lead to the formation of hydrated complexes.[Cu₂(tu)₆]SO₄·H₂O nih.gov
Nitrate (B79036) (NO₃⁻)Can result in the formation of various polynuclear complexes.Cu₄(tu)₇₄·H₂O nih.gov
Perchlorate (B79767) (ClO₄⁻)Often acts as a non-coordinating anion, facilitating the isolation of cationic complexes.[Cu(tu)₃]ClO₄ psu.ac.th

Role of Solvent Polarity and Coordinating Ability in Crystallization

The choice of solvent is a critical parameter in the crystallization of copper-thiourea complexes, influencing not only the solubility of the reactants but also the final structure of the crystalline product. The polarity and coordinating ability of the solvent can dictate the reaction pathway and the nature of the species that crystallize from the solution.

The synthesis of tris(thiourea)copper(I) chloride, a related complex, is carried out in a mixed solvent system of water and methanol (B129727). researchgate.net This suggests that a solvent mixture with a specific polarity is optimal for the dissolution of the reactants, copper(II) chloride and thiourea, and for the subsequent crystallization of the copper(I) complex. The use of a mixed solvent system allows for fine-tuning of the dielectric constant and coordinating properties of the medium, which can be crucial for obtaining high-quality single crystals.

The process of crystallization involves two main steps: nucleation and growth. The solvent plays a vital role in both. A solvent with moderate coordinating ability can stabilize the copper-thiourea species in solution without strongly competing with the thiourea ligands for coordination sites on the copper ion. This delicate balance is often necessary for controlled crystal growth.

In the case of this compound, the solvent would need to facilitate the reduction of Cu(II) to Cu(I) by thiourea and then promote the assembly of the dinuclear [Cu₂(tu)₆]²⁺ cation with the chloride counter-anions into a stable crystal lattice. The solubility of the final complex in the chosen solvent is also a key factor; the solvent should be a good solvent for the reactants but a relatively poor solvent for the product to ensure a good yield of crystals.

Table 2: Solvents Used in the Synthesis of Copper-Thiourea Complexes

Solvent/Solvent SystemPurpose/Observation
Water-MethanolUsed for the synthesis and crystallization of tris(thiourea)copper(I) chloride. researchgate.net
Dimethylformamide (DMF)Used to dissolve thiourea ligands and anhydrous copper(II) chloride for complex formation. mdpi.com
Acidic Aqueous SolutionEmployed in studies of the complexation of copper(I) by thiourea. mdpi.com

Ligand Substitution and Exchange Reactions

Ligand substitution reactions are fundamental to the chemistry of coordination complexes, and copper-thiourea complexes are no exception. These reactions involve the replacement of one or more ligands in the coordination sphere of the metal ion by other ligands. The lability of copper(I) complexes often allows for facile ligand exchange.

While specific ligand substitution studies on this compound are not detailed in the provided search results, general principles of coordination chemistry suggest that the thiourea ligands in this complex could be susceptible to substitution by other soft donor ligands, such as other thioamides, phosphines, or halides. The stability of the resulting complex would depend on factors such as the chelate effect, the relative donor strengths of the incoming and outgoing ligands, and steric considerations.

The formation of this compound itself can be viewed as a result of a series of substitution and redox reactions. Initially, water molecules coordinated to the Cu(II) ion are substituted by thiourea ligands. This is followed by an inner-sphere electron transfer, leading to the formation of Cu(I) and the oxidized form of thiourea. The Cu(I) ions then coordinate with additional thiourea ligands to form the stable [Cu₂(tu)₆]²⁺ cation.

The chloride ions in the complex, if they are part of the coordination sphere, could also be subject to substitution. For example, the addition of a salt containing a non-coordinating anion like perchlorate or tetrafluoroborate (B81430) to a solution of this compound might lead to the precipitation of a new complex with the formula Cu₂(tu)₆₂.

Redox Behavior of Copper Centers within the Thiourea Framework

A key feature of the chemistry of copper-thiourea complexes is the redox interplay between the copper center and the thiourea ligand. Thiourea is capable of reducing copper(II) to copper(I). psu.ac.th This reduction is a crucial step in the synthesis of many copper(I)-thiourea complexes, including, presumably, this compound, when starting from a copper(II) salt like copper(II) chloride.

The reaction between Cu(II) ions and excess thiourea leads to a colorless solution, which is characteristic of Cu(I) complexes. psu.ac.th The fast reduction of Cu(II) by excess thiourea follows a complex rate law, suggesting a mechanism that involves the formation of intermediate Cu(II)-thiourea complexes. lookchem.com The rate-determining step is thought to involve the bimolecular decomposition of two complexed Cu(II) species. lookchem.com

Once formed, the Cu(I) center in the thiourea complex is relatively stable. It has been shown that thiourea can protect against copper-induced oxidative damage by forming a redox-inactive thiourea-copper(I) complex. researchgate.net This redox stability is a significant aspect of the coordination chemistry of these compounds.

The redox potential of the Cu(II)/Cu(I) couple is significantly influenced by the coordination environment. researchgate.net The presence of soft sulfur donors from the thiourea ligands stabilizes the soft Cu(I) ion, thereby shifting the redox potential and making the reduction of Cu(II) more favorable. In the context of this compound, the six thiourea ligands create a sulfur-rich environment around the copper centers, which is conducive to the stabilization of the +1 oxidation state.

Table 3: Redox Reactions in the Copper-Thiourea System

ReactantsProduct(s)Key ObservationReference
Cu(II) + excess thioureaCu(I)-thiourea complex + oxidized thioureaFormation of a colorless solution, indicating reduction of Cu(II). psu.ac.th
Cu(II) + thioureaIntermediate Cu(II)-thiourea complexesKinetically observed intermediates prior to redox reaction. lookchem.com
Cu(I) + thioureaRedox-inactive Cu(I)-thiourea complexProtection against oxidative damage. researchgate.net

Formation of Polymeric or Oligomeric Architectures from Thiourea-Copper Precursors

Thiourea-copper complexes are excellent building blocks for the construction of higher-order structures such as polymers and oligomers. The ability of thiourea to act as a bridging ligand, coordinating to two different metal centers simultaneously, is a key factor in the formation of these extended architectures.

The dinuclear cation [Cu₂(tu)₆]²⁺, which is the core of this compound, can itself be a precursor to polymeric structures. The nature of the counter-anion can play a significant role in linking these dinuclear units. For example, if the chloride ions in this compound were to act as bridging ligands between adjacent [Cu₂(tu)₆]²⁺ units, a one-dimensional polymeric chain could be formed.

The formation of polymeric structures is also influenced by the stoichiometry of the reactants and the reaction conditions. By varying the copper-to-thiourea ratio and the nature of the counter-anion, a variety of polymeric and oligomeric copper(I)-thiourea complexes have been synthesized. These include one-dimensional chains and more complex three-dimensional networks.

For instance, the reaction of copper(I) halides with thiourea can lead to the formation of polymeric chains where the copper centers are bridged by both halide ions and thiourea molecules. The hydrogen bonding capabilities of the thiourea ligands also play a crucial role in organizing these polymeric chains in the solid state, leading to the formation of higher-dimensional supramolecular architectures.

Proposed Reaction Mechanisms for Complex Synthesis

The synthesis of this compound from a copper(II) salt like copper(II) chloride and thiourea likely proceeds through a multi-step mechanism involving both ligand substitution and redox reactions.

Ligand Substitution: The initial step involves the substitution of water molecules from the coordination sphere of the hydrated Cu(II) ion by thiourea molecules. Thiourea acts as a ligand, coordinating to the copper center through its sulfur atom.

[Cu(H₂O)₆]²⁺ + n(tu) → [Cu(tu)ₙ(H₂O)₆₋ₙ]²⁺ + nH₂O

Formation of a Cu(II)-Thiourea Complex: As more thiourea molecules coordinate to the copper(II) center, a transient Cu(II)-thiourea complex is formed.

Intramolecular Electron Transfer (Redox Reaction): This is a critical step where the Cu(II) center is reduced to Cu(I) by the coordinated thiourea. The thiourea is oxidized in this process, likely to formamidine (B1211174) disulfide.

2[Cu(tu)ₙ]²⁺ → 2[Cu(tu)ₘ]⁺ + (n-m)tu + formamidine disulfide + other oxidation products

The kinetics of this reduction have been studied and are complex, suggesting the involvement of multiple thiourea molecules in the rate-determining step. lookchem.com

Formation of the Dinuclear Cu(I) Complex: The newly formed Cu(I) ions, being soft acids, have a high affinity for the soft sulfur donor of thiourea. They readily coordinate with additional thiourea ligands present in the solution to form the stable dinuclear cation, [Cu₂(tu)₆]²⁺. In this structure, it is likely that some of the thiourea ligands act as bridging ligands between the two copper(I) centers.

Crystallization: Finally, the cationic dinuclear complex, [Cu₂(tu)₆]²⁺, crystallizes with two chloride anions to maintain charge neutrality, forming the solid product, this compound, [Cu₂(tu)₆]Cl₂. The chloride ions likely occupy positions in the crystal lattice, interacting with the cationic complex through electrostatic and hydrogen bonding interactions.

2CuCl₂ + 7(tu) → [Cu₂(tu)₆]Cl₂ + formamidine disulfide dichloride + tu

This proposed mechanism is consistent with the known redox properties of the copper-thiourea system and the principles of coordination chemistry.

Advanced Applications in Materials Science and Chemical Processes

Application as Precursors for Metal Sulfide (B99878) Thin Films (e.g., Copper Sulfide Films)

Hexakis(thiourea)dicopper dichloride serves as a valuable single-source precursor for the deposition of copper sulfide (CuxS) thin films. The compound conveniently contains both the copper source and the sulfur source (from the thiourea (B124793) ligands) in one molecule, simplifying the deposition process. Thiourea and its metal complexes are widely recognized as effective precursors for creating metal sulfide films through methods like spray pyrolysis and chemical bath deposition. researchgate.netmdpi.com

The thermal decomposition of the complex is a key step in film formation. When heated, the thiourea ligands decompose, releasing sulfur which then reacts with the copper ions to form copper sulfide. The composition of the final film (e.g., CuS or Cu₂S) can be influenced by various deposition parameters. figshare.com For instance, in electroless deposition studies using thiourea as a bath additive, the concentration of thiourea was found to be a critical factor; at concentrations of 10⁻² M or higher, the hydrolysis of thiourea dominates, leading to the formation of copper sulfides. figshare.com Specifically, at a pH of 12, the deposit is primarily Cu₂S, while at lower pH levels of 5 and 9, CuS is formed. figshare.com The use of such single-source precursors is advantageous for achieving uniform film morphology and composition, which are critical for applications in solar cells and other semiconductor devices. researchgate.net

Investigation as Components in Nonlinear Optical (NLO) Materials

The search for new, efficient nonlinear optical (NLO) materials for applications in laser technology, optical communications, and data storage has led to the investigation of semi-organic compounds like this compound. researchgate.net Thiourea-containing materials are particularly promising because they can combine the high NLO response and chemical flexibility of organic materials with the physical robustness of inorganic materials. researchgate.net The NLO potential of this copper complex is assessed through several key properties.

Second Harmonic Generation (SHG) is a critical measure of an NLO material's ability to convert incident laser light of a certain frequency into light with twice that frequency. The efficiency of this conversion is a key performance metric. Studies on related thiourea complexes have shown significant NLO activity. For example, doping potassium dihydrogen phosphate (B84403) (KDP) crystals with a copper thiourea complex resulted in a material with an SHG efficiency approximately 1.2 times higher than that of pure KDP, a widely used NLO material. researchgate.net The SHG efficiency of thiourea-based materials is often evaluated using the Kurtz-Perry powder technique, where the material is compared against a standard like KDP. researchgate.netresearchgate.net The presence of chlorine in metal-thiourea complexes can be advantageous, as it helps induce a non-centrosymmetric crystal structure, which is a prerequisite for second-order NLO effects like SHG. researchgate.net

Table 1: Comparative SHG Efficiency of a Related Copper-Thiourea Material

Material Comparative SHG Efficiency

For a material to be useful in optical applications, it must be transparent in the relevant wavelength regions. NLO materials should ideally have a wide optical transparency window and a low cutoff wavelength. Studies on thiourea-doped KHP crystals show a wide transparency range and a cutoff wavelength of 450 nm, making them suitable for NLO applications. researchgate.net Similarly, crystals of a copper thiourea complex doped into KDP have demonstrated good optical transmission throughout the entire visible region, which is a crucial requirement for NLO crystals used in harmonic generation. researchgate.net The refractive index and optical band gap are also critical parameters derived from transmission spectra. For instance, a study on CuS thin films deposited using thiourea as a sulfur source reported an energy band gap of 2.35 eV. mdpi.com

Table 2: Optical Properties of Related Thiourea-Based NLO Materials

Material/Property Value/Range Source
Thiourea Doped KHP
Optical Transparency Wide range researchgate.net
Cutoff Wavelength 450 nm researchgate.net
Band Gap 3.25 eV researchgate.net
Copper Thiourea Doped KDP
Optical Transmission Good in entire visible region researchgate.net
CuS Thin Film (from Thiourea)

The NLO activity of this compound is deeply rooted in its molecular and crystal structure. The thiourea molecule itself is a significant contributor due to its large dipole moment and its ability to form an extensive network of hydrogen bonds, which can enforce a non-centrosymmetric arrangement in the crystal. researchgate.net The incorporation of metal ions like copper into the thiourea structure can further enhance NLO properties. researchgate.net The metal center can act as an acceptor, facilitating charge transfer interactions with the donor-acceptor groups in the ligands. This charge delocalization is a key factor for high NLO response. researchgate.net Furthermore, materials with a low dielectric constant are desirable for achieving better second harmonic conversion efficiency, as this property reduces crosstalk between interconnects and allows for higher bandwidths in light modulation. researchgate.net The specific arrangement of thiourea ligands around the dicopper core in a non-centrosymmetric fashion is what ultimately enables the second-order NLO phenomena observed in these types of complexes.

Role in Corrosion Inhibition Mechanisms for Copper and Copper Alloys

Thiourea and its derivatives are well-documented as effective corrosion inhibitors for copper and its alloys, particularly in acidic environments. researchgate.netresearchgate.net The inhibition mechanism is primarily based on the adsorption of the thiourea molecules onto the copper surface. researchgate.netresearchgate.net This adsorption is facilitated by the presence of sulfur and nitrogen heteroatoms, which have lone pairs of electrons that can form coordinate bonds with the vacant d-orbitals of copper atoms. researchgate.net

In the case of this compound, the thiourea ligands can be released or the complex itself can adsorb onto the metal surface. The sulfur atom in thiourea forms a strong bond with copper, leading to the formation of a protective film that isolates the metal from the corrosive medium. researchgate.net Research has shown that thiourea-based inhibitors generally exhibit better performance than compounds containing only nitrogen or oxygen, due to this strong Cu-S interaction. researchgate.net The process is considered a form of chemical adsorption, and the inhibitor's effectiveness can often be described by the Langmuir adsorption isotherm. researchgate.net It is important to note, however, that the concentration of thiourea can play a dual role; while it acts as an inhibitor at lower concentrations, it can form soluble complexes at higher concentrations, which may accelerate corrosion. researchgate.net

Table 3: Corrosion Inhibition Performance of Thiourea Compounds on Copper

Inhibitor Corrosion Rate of Copper (mm/year) Environment
Ethylenethiourea (B1671646) 2.27 x 10⁻⁴ Acetonitrile (B52724) researchgate.net
Phenylthiourea Higher than ethylenethiourea (due to steric effect) Acetonitrile researchgate.net

Exploration in Optoelectronic Devices (e.g., Organic Light-Emitting Diodes (OLEDs))

The favorable optical and electronic properties of materials like this compound make them subjects of exploratory research for use in various optoelectronic devices. researchgate.net While direct applications in Organic Light-Emitting Diodes (OLEDs) are not yet established, the characteristics discussed previously suggest potential roles. Materials with high NLO efficiency are sought after for components in optical switches and modulators. researchgate.net

The wide optical transparency in the visible spectrum, coupled with a tunable electronic structure, could allow such copper complexes to be integrated into device architectures as charge transport layers, host materials, or components in optical coupling layers. The ability to deposit these materials as uniform thin films is a significant advantage for fabricating multilayer optoelectronic devices. mdpi.com Further research into the electroluminescent properties and charge carrier mobility of this compound is necessary to fully assess its potential for applications in OLEDs and other related technologies.

Catalytic Activity in Specific Chemical Transformations (e.g., Organocatalysis)

Copper(I)-thiourea complexes have emerged as effective catalysts in various organic reactions, most notably in azide-alkyne cycloaddition (AAC) reactions, a cornerstone of click chemistry. Research has demonstrated that bulky thiourea-stabilized copper(I) halide complexes can exhibit high catalytic activity for the synthesis of 1,4-di- and 1,4,5-trisubstituted 1,2,3-triazoles. These reactions proceed with good to excellent yields from a range of aliphatic or aromatic azides and both terminal and disubstituted alkynes.

A significant advantage of these thiourea-supported copper catalysts is their recyclability. Studies have shown that the catalyst can be efficiently reused for up to ten consecutive cycles with only a negligible loss of its catalytic activity, highlighting its potential for greener and more sustainable chemical processes. The catalytic cycle often involves the in-situ formation of the active copper(I) species from a copper(II) precursor and thiourea, where thiourea also acts as a reducing agent.

While the term "organocatalysis" typically refers to catalysis by small organic molecules without a metal center, the thiourea ligand itself plays a crucial role in the catalytic activity of these copper complexes. In true organocatalysis, thiourea derivatives can act as hydrogen-bond donors to activate substrates. However, in the context of copper-thiourea complexes, the catalytic activity is centered on the copper ion, with the thiourea ligands modulating its electronic properties and stabilizing the active catalytic species.

Table 1: Catalytic Performance of a Thiourea-Supported Copper(I) Halide Complex in Azide-Alkyne Cycloaddition

Entry Alkyne Azide Product Yield (%)
1 Phenylacetylene Benzyl azide 1-benzyl-4-phenyl-1H-1,2,3-triazole 98
2 1-Octyne Benzyl azide 1-benzyl-4-hexyl-1H-1,2,3-triazole 95
3 Propargyl alcohol Phenyl azide (1-phenyl-1H-1,2,3-triazol-4-yl)methanol 96

Note: This table is representative of the catalytic activity of thiourea-supported copper(I) halide complexes in general and not specifically this compound.

Potential as Active Components in Chemical Sensors

The unique coordination chemistry of thiourea and its derivatives with metal ions, particularly copper, makes them attractive candidates for the development of chemical sensors. Thiourea-based compounds have been investigated for the colorimetric and fluorimetric detection of various cations.

For instance, a ninhydrin-thiourea derivative, in the presence of acetate (B1210297) anions, has been shown to chelate effectively with copper(II) ions, resulting in a distinct color change. This property has been exploited to create simple and eco-friendly paper strips and glass slides for the visual detection of Cu(II) in wastewater samples.

Furthermore, copper(I)-thiourea complexes have been proposed as reagents for spot tests to detect the presence of other metal ions, such as bismuth(III). The formation of a characteristic orange or red-orange precipitate of a mixed-metal-thiourea complex serves as the basis for this detection method. The sensitivity of these tests highlights the potential for developing highly selective and responsive chemical sensors.

While direct research on this compound as a chemical sensor is limited, the ability of copper(I) complexes with thiourea derivatives to participate in distinct color-changing reactions and form precipitates with specific ions suggests a strong potential for its application in this field. Future research could explore the fabrication of sensors incorporating this specific compound for the detection of a variety of analytes.

Table 2: Application of Thiourea-Based Compounds in Chemical Sensing

Sensor Type Analyte Principle of Detection
Colorimetric Cu(II) ions Chelation with a ninhydrin-thiourea derivative leading to a visual color change.
Spot Test Bi(III) ions Formation of a colored precipitate with a copper(I)-thiourea complex.

Note: This table illustrates the sensing applications of thiourea-based copper complexes and derivatives, providing a basis for the potential applications of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for hexakis(thiourea)dicopper dichloride to ensure high crystallinity?

  • Methodological Answer : Synthesize the compound via slow evaporation or reflux methods using stoichiometric ratios of copper(II) chloride and thiourea in aqueous or ethanolic solvents. Maintain a pH of 4–6 to prevent ligand dissociation. Monitor crystallization via X-ray diffraction (XRD) to confirm phase purity, referencing structural parameters such as Cu-S bond lengths (typically 2.3–2.5 Å) and octahedral coordination geometry .

Q. How can single-crystal X-ray diffraction (SCXRD) resolve ambiguities in the coordination geometry of thiourea ligands?

  • Methodological Answer : Use SCXRD with Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts. Refine data with SHELXL, focusing on anisotropic displacement parameters for sulfur and copper atoms. Compare bond valence sums (BVS) to validate oxidation states (e.g., Cu²⁺ vs. Cu⁺) .

Q. What spectroscopic techniques confirm the presence of thiourea-Cu(II) bonding in the complex?

  • Methodological Answer : Employ FTIR to identify ν(C=S) shifts (typically 720–750 cm⁻¹) and Raman spectroscopy for Cu-S stretching modes (250–300 cm⁻¹). X-ray photoelectron spectroscopy (XPS) can corroborate Cu²⁺ binding energy (934–936 eV for 2p₃/₂) and sulfur oxidation state .

Advanced Research Questions

Q. How do ligand field distortions in this compound influence its magnetic properties?

  • Methodological Answer : Perform variable-temperature SQUID magnetometry (2–300 K) to measure magnetic susceptibility. Fit data to the Bleaney-Bowers equation for Cu²⁺ dimers, accounting for antiferromagnetic exchange (J ≈ −150 cm⁻¹). Compare experimental results with DFT-calculated spin densities .

Q. What strategies resolve contradictions in reported thermal decomposition pathways for this compound?

  • Methodological Answer : Use coupled thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert and oxidative atmospheres. Pair with in situ high-temperature XRD to identify intermediate phases (e.g., CuS or CuCl₂). Kinetic analysis via Flynn-Wall-Ozawa method can clarify decomposition mechanisms .

Q. How can computational modeling predict the reactivity of thiourea ligands in aqueous environments?

  • Methodological Answer : Conduct density functional theory (DFT) calculations (e.g., B3LYP/def2-TZVP) to map ligand substitution energetics. Solvent effects can be modeled using the COSMO-RS approach. Validate predictions with UV-Vis spectroscopy tracking ligand displacement by competitive anions (e.g., Cl⁻ or SCN⁻) .

Data Contradiction Analysis

Q. Why do reported Cu-S bond lengths vary across structural studies of thiourea-copper complexes?

  • Methodological Answer : Variations arise from differences in crystallization solvents (polar vs. nonpolar), temperature during data collection, and ligand protonation states. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding) that distort coordination geometry .

Q. How to address discrepancies in electronic absorption spectra for Cu(II)-thiourea systems?

  • Methodological Answer : Standardize solvent polarity and concentration (e.g., 10⁻³ M in DMSO). Account for d-d transition intensity variations (ε ≈ 50–200 M⁻¹cm⁻¹) due to Jahn-Teller distortions. Cross-reference with cyclic voltammetry to confirm redox stability .

Tables of Key Parameters

Property Typical Range Technique Reference
Cu-S Bond Length2.30–2.48 ÅSCXRD
ν(C=S) Stretch720–750 cm⁻¹FTIR
Magnetic Exchange (J)−120 to −180 cm⁻¹SQUID + DFT
Decomposition Onset (TGA)180–220°CTGA-DSC

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.